Boc-p-Isopropylphenyl-L-alanine

説明

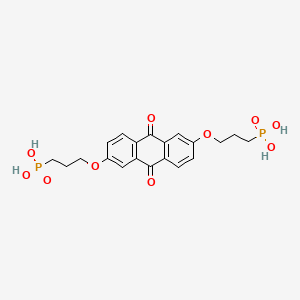

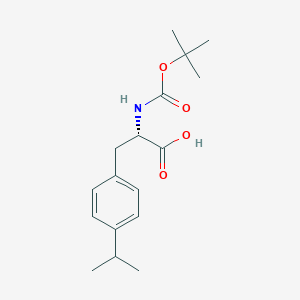

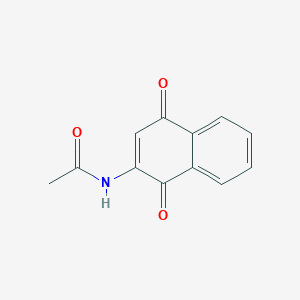

Boc-p-Isopropylphenyl-L-alanine is a compound used in proteomics research . It has a molecular formula of C17H25NO4 and a molecular weight of 307.39 .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-p-Isopropylphenyl-L-alanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of Boc-p-Isopropylphenyl-L-alanine consists of 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

The Boc group in Boc-p-Isopropylphenyl-L-alanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-p-Isopropylphenyl-L-alanine has a molecular weight of 307.38 . The predicted density is 1.102±0.06 g/cm3 , and the predicted boiling point is 455.6±40.0 °C .科学的研究の応用

- Boc-p-IPP-L-Ala is commonly used as a protected amino acid in peptide synthesis. Its tert-butoxycarbonyl (Boc) group serves as a temporary protective group for the amino function during solid-phase peptide assembly. Researchers incorporate Boc-p-IPP-L-Ala into peptide sequences to create custom peptides for drug development, protein engineering, and biological studies .

- Researchers have explored the self-assembly behavior of Boc-p-IPP-L-Ala and related analogues. These studies investigate how these molecules spontaneously organize into higher-order structures, such as nanofibers or hydrogels. Understanding self-assembly processes is crucial for designing functional materials, drug delivery systems, and biomimetic scaffolds .

- Boc-p-IPP-L-Ala-containing peptides can be designed as potential drug candidates. By incorporating this amino acid into peptide sequences, researchers explore its impact on bioactivity, stability, and binding affinity. Such studies contribute to drug discovery efforts, especially in the field of proteomics .

- Boc-p-IPP-L-Ala derivatives have been investigated as enzyme inhibitors. Researchers explore their interactions with specific enzymes, aiming to develop inhibitors for therapeutic purposes. Additionally, Boc-p-IPP-L-Ala-based ligands are used in enantioselective catalysis, where they enhance the efficiency and selectivity of chemical reactions .

- Boc-p-IPP-L-Ala can be incorporated into polymer materials or surfaces to modify their properties. Researchers use it as a functional group for grafting onto surfaces, enhancing biocompatibility, or controlling surface wettability. Applications include biosensors, tissue engineering, and drug-eluting coatings .

- Boc-p-IPP-L-Ala is optically active due to its chiral center. Researchers exploit this property for chiral resolution and separation. Techniques like high-performance liquid chromatography (HPLC) use Boc-p-IPP-L-Ala-based chiral stationary phases to separate enantiomers, which is crucial in pharmaceutical analysis and purification .

Peptide Synthesis and Solid-Phase Peptide Chemistry

Self-Assembly Studies and Supramolecular Chemistry

Drug Design and Bioactivity Studies

Enzyme Inhibition and Enantioselective Catalysis

Materials Science and Surface Modification

Chiral Resolution and Separation Techniques

作用機序

Target of Action

Boc-p-Isopropylphenyl-L-alanine is a derivative of the amino acid alanine, with a tert-butoxycarbonyl (Boc) protecting group . The primary target of this compound is the amino group in primary amines, secondary amines, imidazoles, pyrroles, indole, and other aromatic nitrogen heterocycles . The Boc group serves to protect these amino functions during synthetic reactions .

Mode of Action

The Boc group in Boc-p-Isopropylphenyl-L-alanine acts as a protecting group for the amino function. It is installed under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . The Boc group can be removed under strong acid conditions .

Biochemical Pathways

The primary biochemical pathway involved in the action of Boc-p-Isopropylphenyl-L-alanine is the protection and deprotection of amino groups. This process is crucial in peptide synthesis, where the Boc group prevents unwanted reactions at the amino group during the formation of peptide bonds .

Result of Action

The primary result of the action of Boc-p-Isopropylphenyl-L-alanine is the protection of amino groups, allowing for selective reactions to occur at other sites on the molecule. This is particularly useful in the synthesis of complex molecules like peptides .

Action Environment

The action of Boc-p-Isopropylphenyl-L-alanine is influenced by environmental factors such as pH and temperature. The Boc group is stable under basic conditions but can be removed under acidic conditions . Additionally, the presence of certain catalysts can influence the efficiency of Boc group installation and removal .

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)13-8-6-12(7-9-13)10-14(15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHLPTAIXLYVQD-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679415 | |

| Record name | N-(tert-Butoxycarbonyl)-4-propan-2-yl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-p-Isopropylphenyl-L-alanine | |

CAS RN |

261360-70-7 | |

| Record name | N-(tert-Butoxycarbonyl)-4-propan-2-yl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)

![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)